Succinic anhydride

説明

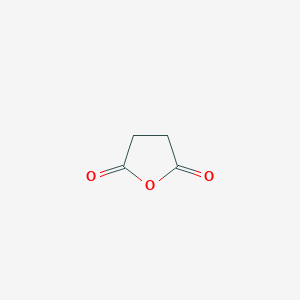

This compound is a cyclic dicarboxylic anhydride and a tetrahydrofurandione. It is functionally related to a succinic acid.

This compound has been reported in Clerodendrum japonicum, Nicotiana tabacum, and other organisms with data available.

Structure

3D Structure

特性

IUPAC Name |

oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021287 | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

157 °C | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals. | |

CAS No. |

108-30-5, 68412-02-2 | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, dihydro-, mono-C11-13-alkenyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RF4O17Z8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

247.3 °F (NTP, 1992), 119.6 °C, 119 °C | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic anhydride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SUCCINIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Succinic Anhydride: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Succinic anhydride (B1165640) (C₄H₄O₃) is a cyclic dicarboxylic anhydride that serves as a versatile and pivotal intermediate in organic synthesis.[1][2] Its high reactivity, stemming from the strained five-membered ring and two electrophilic carbonyl carbons, makes it an essential building block in the synthesis of polymers, resins, and notably, pharmaceuticals.[3][4][5] This guide provides an in-depth overview of the chemical properties, reactivity, and experimental protocols relevant to the application of succinic anhydride in research and development.

Core Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[2][4] Its physical and chemical characteristics are crucial for its handling, storage, and application in various synthetic procedures.

| Property | Value | Reference |

| Chemical Formula | C₄H₄O₃ | [1][4] |

| Molecular Weight | 100.07 g/mol | [2][4] |

| CAS Number | 108-30-5 | [1][4] |

| Appearance | Colorless needles or white crystalline solid | [2][4] |

| Melting Point | 118-120 °C | [4][5] |

| Boiling Point | 261 °C | [4][5] |

| Density | 1.23 g/cm³ | [4][6] |

| Solubility | Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether. Decomposes in water. | [2][6] |

| Vapor Pressure | 1 mmHg at 92 °C | [5] |

| Flash Point | 147 °C | [6] |

Spectroscopic Data

Detailed spectroscopic data, including Mass Spectrometry and Infrared (IR) spectra, are available through public databases such as the NIST WebBook.[7][8] Predicted ¹H NMR spectra can also be found in resources like the Human Metabolome Database.[9] This information is invaluable for reaction monitoring and product characterization.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the susceptibility of its carbonyl carbons to nucleophilic attack.[1] This leads to a ring-opening reaction, which is the basis for its utility in synthesis.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Hydrolysis

This compound reacts readily with water to hydrolyze back to its parent dicarboxylic acid, succinic acid.[1][6] This reaction underscores the compound's moisture sensitivity and the necessity for anhydrous storage and reaction conditions.[1][10] The rate of hydrolysis is influenced by pH, with both acid and base catalysis accelerating the reaction.[11]

Reaction: (CH₂CO)₂O + H₂O → (CH₂CO₂H)₂[6]

Alcoholysis (Esterification)

The reaction with alcohols (alcoholysis) yields monoesters of succinic acid.[1][6] This is a widely used method for introducing a succinate (B1194679) moiety into a molecule, which can enhance solubility or serve as a linker.[12] For sterically hindered alcohols, the Steglich esterification method is often employed.[13][14]

Reaction: (CH₂CO)₂O + ROH → RO₂CCH₂CH₂CO₂H[6]

Aminolysis (Amidation)

With primary or secondary amines, this compound undergoes aminolysis to form the corresponding monoamide, known as a succinamic acid.[1][15][16] This reaction is fundamental for modifying proteins, synthesizing polymers, and preparing various pharmaceutical intermediates.[1][3] Under harsh conditions, such as high heat, the intermediate succinamic acid can cyclize to form a succinimide (B58015).[16][17]

Reaction: (CH₂CO)₂O + RNH₂ → RNHOCCH₂CH₂CO₂H[1]

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), this compound can acylate aromatic compounds.[1][18] This Friedel-Crafts reaction is a key step in the Haworth synthesis for producing polycyclic aromatic hydrocarbons and is used in the industrial synthesis of pharmaceuticals like Fenbufen.[6][19] The reaction attaches a 3-carboxypropanoyl group to the aromatic ring.[20]

Polymerization

This compound serves as a monomer in the ring-opening copolymerization with epoxides to synthesize biodegradable aliphatic polyesters, such as poly(propylene succinate).[21][22] It is also a crucial component in the production of alkyd resins and unsaturated polyester (B1180765) resins, where it influences the mechanical and thermal properties of the final polymer.[4][23]

Experimental Protocols

Detailed and reproducible methodologies are critical for successful synthesis. The following sections provide protocols for key reactions involving this compound.

Caption: A generalized workflow for synthesis using this compound.

Protocol 1: Monoesterification via Steglich Esterification[14][15]

This method is particularly effective for coupling succinic acid (formed in situ or pre-hydrolyzed) with alcohols, especially those that are sterically hindered.

-

Reagents & Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the desired alcohol (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF).

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

-

Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (B1669883) (DCC, 1.1 eq) in the same anhydrous solvent.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl and saturated sodium bicarbonate (NaHCO₃) solution.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude monoester by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure product.[13]

Protocol 2: Amidation with a Primary Amine[17][25]

This protocol describes the formation of a succinamic acid at room temperature.

-

Reagents & Setup: Dissolve the primary amine (1.0 eq) in a suitable solvent like ethyl acetate (B1210297) or acetone (B3395972) in a round-bottom flask.

-

Anhydride Addition: While stirring the amine solution at room temperature, add this compound (1.0 eq) portion-wise. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The product, a succinamic acid, will often precipitate from the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent (the same used for the reaction) to remove any unreacted starting material. The product is often pure enough for subsequent steps without further purification. If necessary, it can be recrystallized.

Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound[19][20]

This procedure is a general representation of the first step in a Haworth synthesis.

-

Reagents & Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place the aromatic substrate (e.g., benzene (B151609) or naphthalene, 1.0 eq) and a dry, inert solvent (e.g., nitrobenzene (B124822) or carbon disulfide).

-

Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 2.2 eq) to the flask. The amount is stoichiometric because the catalyst complexes with the product.

-

Anhydride Addition: Dissolve this compound (1.1 eq) in the same solvent and add it dropwise to the stirred suspension at a controlled temperature (often 0-5 °C).

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding cold dilute hydrochloric acid (HCl) to decompose the aluminum chloride complex.

-

Isolation: If a solid product precipitates, collect it by filtration. Otherwise, separate the organic layer and extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with water, dry, and concentrate.

-

Purification: Purify the resulting keto-acid product by recrystallization.

Applications in Drug Development and Research

The reactivity of this compound makes it a valuable tool for medicinal chemists and drug development professionals.[12]

Caption: Applications of this compound's reactivity in pharmaceutical R&D.

-

Active Pharmaceutical Ingredient (API) Synthesis: It is a key starting material or intermediate for various APIs, including anti-inflammatory drugs and antihypertensives.[12][23]

-

Prodrug Development: The succinyl group can be attached to a parent drug via an ester linkage. This can create a prodrug with improved water solubility, which hydrolyzes in vivo to release the active drug.[12]

-

Bioconjugation: this compound is used to "succinylate" primary amine groups on proteins and antibodies.[3] This modification alters the charge of the molecule and can be used to create linkers for antibody-drug conjugates (ADCs).[3]

-

Material Science: It is used to create functionalized surfaces on nanoparticles and chromatography supports for subsequent conjugation or to modify natural fibers for composite applications.[3][5]

Safety and Handling

This compound is a moderately toxic and irritating compound.[2][10] It can cause serious eye irritation, respiratory irritation, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[24][25]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid dust inhalation.[24][26] Avoid all personal contact.[24]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and incompatible materials.[24]

-

Spills: For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, contain the spillage and prevent entry into drains or waterways.[24][26]

By understanding its chemical properties and mastering its reactivity through established protocols, researchers can effectively leverage this compound as a powerful tool in the synthesis of novel compounds and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|High-Purity Reagent [benchchem.com]

- 4. elchemy.com [elchemy.com]

- 5. コハク酸無水物 ≥99% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

- 8. This compound, bromo- [webbook.nist.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. organic chemistry - this compound esterification won't go forward - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 14. echemi.com [echemi.com]

- 15. Amine Responsive Poly(lactic acid) (PLA) and this compound (SAh) Graft-Polymer: Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 17. 21-39 this compound yields the cyclic imide succinimide when heated .. [askfilo.com]

- 18. organic chemistry - Mechanism of Friedel-Crafts acylation with this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 20. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 21. An Investigation of the Organoborane/Lewis Base Pairs on the Copolymerization of Propylene Oxide with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. This compound CAS 108-30-5 | Drug Synthesis Intermediates [blitchem.com]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. broadview-tech.com [broadview-tech.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

Synthesis of Succinic Anhydride from Succinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of succinic anhydride (B1165640) from succinic acid, a fundamental transformation in organic chemistry with applications in the pharmaceutical and polymer industries. This document provides a comprehensive overview of various synthetic methodologies, complete with detailed experimental protocols, comparative data, and visual representations of the chemical processes.

Introduction

Succinic anhydride, a cyclic anhydride of succinic acid, serves as a versatile building block in organic synthesis. It is a key intermediate in the production of various pharmaceuticals, polymers, resins, and other specialty chemicals.[1][2] The synthesis of this compound from succinic acid involves the removal of one molecule of water from the dicarboxylic acid, a process known as dehydration.[2] This guide explores the primary laboratory and industrial methods to achieve this conversion, focusing on thermal dehydration and the use of chemical dehydrating agents.

Reaction Mechanism and Pathways

The fundamental reaction for the synthesis of this compound from succinic acid is an intramolecular dehydration. This process can be uncatalyzed at high temperatures or facilitated by a dehydrating agent at lower temperatures.

Uncatalyzed Thermal Dehydration

At temperatures around 200°C to 250°C, succinic acid undergoes spontaneous dehydration to form this compound.[3] The reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the product.[3] However, at these high temperatures, succinic acid can sublime, leading to operational challenges on an industrial scale.[3]

Dehydration using Chemical Agents

To circumvent the issues associated with high-temperature thermal dehydration, chemical dehydrating agents are often employed. These agents react with water to facilitate its removal or activate the carboxylic acid groups to promote cyclization. Common laboratory-scale dehydrating agents include acetic anhydride, acetyl chloride, and phosphoryl chloride.[1][4]

The mechanism with acetic anhydride involves the formation of a mixed anhydride intermediate, which then undergoes intramolecular nucleophilic attack to form this compound and release acetic acid.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Succinic acid - Wikipedia [en.wikipedia.org]

- 3. US3957830A - Manufacture of this compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Propose a mechanism for the formation of this compound from ... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to the Reaction of Succinic Anhydride with Amines: Mechanism, Kinetics, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of succinic anhydride (B1165640) with amines is a cornerstone of bioconjugation chemistry, widely employed in pharmaceutical sciences and drug development. This acylation reaction is valued for its efficiency, specificity, and the stable amide bond it forms. This technical guide provides a comprehensive overview of the core mechanism, kinetic parameters, and practical applications of this reaction, with a focus on its role in modifying proteins and creating targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Reaction Mechanism

The reaction between succinic anhydride and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound molecule. This attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the this compound ring opens, and a proton is transferred from the amine to one of the oxygen atoms, resulting in the formation of a stable succinamic acid derivative, which contains both an amide and a carboxylic acid functional group.[1]

Under standard conditions, the reaction typically terminates at the formation of the succinamic acid.[1] However, under harsh conditions, such as high heat, the newly formed carboxylic acid can undergo an intramolecular reaction with the amide, leading to the formation of a succinimide (B58015) ring through dehydration.[1]

Catalysis

The reaction can be influenced by catalysts. A second molecule of the amine can act as a general base catalyst, facilitating the proton transfer step.[2] Additionally, the reaction can exhibit autocatalysis, where the carboxylic acid product can catalyze the reaction.[3]

Quantitative Data on Reaction Kinetics

The reaction of this compound with amines is generally a second-order reaction, with the rate being dependent on the concentration of both reactants.[3] The reaction rate is also significantly influenced by the nucleophilicity of the amine, the solvent, and the temperature.

| Amine | Solvent | Temperature (°C) | Rate Constant (k) | Yield (%) | Reference |

| Aniline | Not Specified | 67 ± 1.5 | 13 L/mol·min | - | (Jauch, 1997) |

| Benzocaine | Various | Not Specified | Dependent on solvent polarity and basicity | ~90 (mechanochemical) | [3] |

| Procaine | Various | Not Specified | Dependent on solvent polarity and basicity | - | [3] |

| Sulfanilamide | Various | Not Specified | Dependent on solvent polarity and basicity | - | [3] |

| Primary straight-chain amines | Water (pH 4) | 25 | 3 x 10² to 1 x 10⁵ M⁻¹s⁻¹ | - | [4] |

Experimental Protocols

General Protocol for the Synthesis of a Succinamic Acid

This protocol describes a general method for the reaction of an amine with this compound in an organic solvent.

Materials:

-

This compound

-

Amine of interest

-

Anhydrous organic solvent (e.g., chloroform, ethyl acetate)[5]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate container, dissolve an equimolar amount of this compound in the same solvent.

-

Slowly add the this compound solution to the stirred amine solution at room temperature. The reaction is often exothermic.[5]

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the amine.[5] For less reactive amines, heating under reflux may be necessary.[5]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the succinamic acid product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol for Kinetic Analysis by HPLC

This protocol outlines a method for determining the reaction kinetics of this compound with an amine using HPLC.

Materials:

-

This compound

-

Amine of interest

-

Reaction solvent (e.g., acetonitrile, water)

-

HPLC system with a suitable column (e.g., Primesep S2 for separating this compound and succinic acid)[6]

-

Thermostatted reaction vessel

Procedure:

-

Prepare stock solutions of this compound and the amine of interest at known concentrations in the chosen solvent.

-

Equilibrate the HPLC system with the appropriate mobile phase.

-

Bring the stock solutions to the desired reaction temperature in a thermostatted vessel.

-

Initiate the reaction by mixing the this compound and amine solutions. Start the timer immediately.

-

At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent or by adding an acid to protonate the amine).

-

Inject the quenched sample into the HPLC system.

-

Monitor the disappearance of the reactants and the appearance of the product by detecting their absorbance at a suitable wavelength (e.g., 225 nm for this compound and succinic acid).[6]

-

Quantify the concentrations of the reactants and/or product at each time point by comparing their peak areas to a calibration curve.

-

Plot the concentration of the reactant or product versus time and use the appropriate integrated rate law to determine the rate constant of the reaction.

Mandatory Visualizations

Reaction Mechanism

Caption: The reaction of this compound with an amine proceeds via nucleophilic attack to form a tetrahedral intermediate, which then undergoes ring-opening to yield the final succinamic acid product.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC) using a Succinate Linker

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate (ADC) where this compound is used to create a linker between the drug and the antibody.

Signaling Pathway: Impact of Protein Succinylation on the Krebs Cycle

Caption: Protein succinylation, using the Krebs cycle intermediate succinyl-CoA, can modify key enzymes in the cycle, thereby altering their activity and modulating metabolic flux and cellular signaling.[7]

Conclusion

The reaction of this compound with amines is a robust and versatile tool in the arsenal (B13267) of chemists and drug development professionals. Its straightforward mechanism, predictable kinetics, and the stability of the resulting amide bond make it ideal for a variety of applications, from fundamental bioconjugation to the construction of complex therapeutic modalities like ADCs. A thorough understanding of the factors that govern this reaction is crucial for its successful implementation in the design and synthesis of novel pharmaceuticals.

References

- 1. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. HPLC Method For Analysis Of this compound and Succinic Acid on Primesep S2 Column | SIELC Technologies [sielc.com]

- 7. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

Solubility of Succinic Anhydride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of succinic anhydride (B1165640) in various organic solvents. The data presented is crucial for professionals in research and development, particularly in the fields of pharmaceuticals, polymers, and chemical synthesis, where succinic anhydride is a key intermediate. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent and the temperature. The following tables summarize the available quantitative data, providing a valuable resource for solvent selection and process optimization.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 mL) |

| Ethanol | 46.07 | 2.56[1] |

| Chloroform | 119.38 | 0.87[1] |

| Diethyl Ether | 74.12 | 0.64[1] |

| Acetone | 58.08 | Soluble |

| Ethyl Acetate | 88.11 | Soluble |

| Carbon Tetrachloride | 153.82 | Soluble[1][2][3] |

| Benzene | 78.11 | Poorly soluble |

| Petroleum Ether | - | Practically insoluble |

Table 2: Temperature-Dependent Solubility of this compound in Selected Organic Solvents

The following data is compiled from a study by Wenge Yang, et al., titled "Solubility of this compound in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K," published in the Journal of Molecular Liquids, and a study by Yong Zou, et al., titled "Measurement and correlation of solubility of this compound in pure solvents and binary solvent mixtures," published in the Journal of Chemical Thermodynamics.[4][5] The solubility is expressed as the mole fraction (x) of this compound.

| Temperature (K) | Acetone (x) | Acetonitrile (x) | 2-Propanol (x) | Ethyl Acetate (x) | γ-Butyrolactone (x) | Tetrahydrofuran (x) |

| 278.15 | 0.0813 | 0.0925 | 0.0412 | 0.0356 | - | - |

| 283.15 | 0.0978 | 0.1107 | 0.0498 | 0.0428 | 0.1332 | 0.1015 |

| 288.15 | 0.1165 | 0.1312 | 0.0601 | 0.0513 | 0.1543 | 0.1178 |

| 293.15 | 0.1378 | 0.1543 | 0.0723 | 0.0612 | 0.1778 | 0.1362 |

| 298.15 | 0.1621 | 0.1805 | 0.0868 | 0.0728 | 0.2041 | 0.1569 |

| 303.15 | 0.1898 | 0.2101 | 0.1039 | 0.0863 | 0.2335 | 0.1804 |

| 308.15 | 0.2214 | 0.2436 | 0.1241 | 0.1021 | 0.2664 | 0.2069 |

| 313.15 | 0.2574 | 0.2815 | 0.1478 | 0.1205 | 0.3031 | 0.2368 |

| 318.15 | 0.2983 | 0.3243 | 0.1755 | 0.1419 | 0.3441 | 0.2705 |

| 323.15 | 0.3448 | 0.3726 | 0.2078 | 0.1667 | 0.3898 | 0.3084 |

| 328.15 | 0.3975 | 0.4269 | 0.2452 | 0.1955 | - | - |

| 333.15 | 0.4571 | 0.4879 | 0.2884 | 0.2288 | - | - |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common techniques used to determine the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method (Analytical Method)

This is a widely used and reliable method for determining equilibrium solubility.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker bath with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Vials with airtight seals

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gas chromatograph)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The shaking ensures good mixing and facilitates the dissolution process.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant liquid using a pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid precipitation. Immediately filter the sample using a syringe filter into a pre-weighed vial.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight of the dissolved this compound is obtained. The solubility can then be calculated as grams of solute per 100 g or 100 mL of solvent.

-

Instrumental Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument. Analyze the concentration of this compound using a pre-calibrated HPLC, UV-Vis, or GC method.

-

Dynamic (Gravimetric) Method

This method involves the visual determination of the saturation point by observing the disappearance of the solid phase upon heating or the appearance upon cooling.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with precise temperature control

-

Calibrated thermometer or temperature probe

-

Analytical balance

Procedure:

-

Preparation of the Mixture: Accurately weigh a known amount of this compound and the organic solvent into the jacketed glass vessel.

-

Heating and Dissolution: While stirring, slowly heat the mixture using the circulating water bath. Record the temperature at which the last solid particles of this compound dissolve completely. This is the saturation temperature for that specific composition.

-

Cooling and Crystallization: Slowly cool the clear solution while stirring. Record the temperature at which the first crystals of this compound appear. This is the crystallization temperature.

-

Data Analysis: The average of the dissolution and crystallization temperatures is taken as the equilibrium solubility temperature for the prepared composition. By repeating this procedure with different compositions, a solubility curve as a function of temperature can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

References

- 1. This compound | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 108-30-5 [m.chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 5. Measurement and correlation of solubility of this compound in pure solvents and binary solvent mixtures [inis.iaea.org]

Succinic Anhydride: A Comprehensive Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Succinic anhydride (B1165640) is a versatile reagent in organic synthesis, widely used in the pharmaceutical and polymer industries. However, its reactivity also presents several hazards that necessitate strict safety protocols in a laboratory setting. This in-depth technical guide provides essential information on the safe handling, storage, and emergency procedures for succinic anhydride to ensure a secure research environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is crucial for designing experiments, selecting appropriate storage conditions, and planning emergency responses.

| Property | Value | References |

| Chemical Formula | C₄H₄O₃ | [1][2][3] |

| Molecular Weight | 100.07 g/mol | [1][2][4] |

| Appearance | Colorless needles or white crystalline solid/flakes | [4][5][6] |

| Melting Point | 118-121 °C (244-250 °F) | [1][2][3] |

| Boiling Point | 261 °C (502 °F) | [1][2] |

| Flash Point | 147 - 163 °C (297 - 325 °F) | [1][7] |

| Density | 1.23 - 1.572 g/cm³ | [1][2] |

| Solubility | Decomposes in water. Soluble in chloroform, carbon tetrachloride, and ethanol. Slightly soluble in ether. | [2][6] |

| Vapor Pressure | 0.00000286 mm Hg at 25 °C | [7] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[8] The primary hazards are outlined below, along with mandatory personal protective equipment (PPE).

| Hazard | Description | GHS Pictogram | Precautionary Statements |

| Acute Oral Toxicity | Harmful if swallowed.[7][9] |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | P264, P270, P301+P312, P330 |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][10] |

| P260, P280, P303+P361+P353, P363 |

| Serious Eye Damage | Causes serious eye damage and irritation.[7][10] |

| P280, P305+P351+P338, P310 |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][10] |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | P261, P284, P304+P340, P342+P311 |

| Skin Sensitization | May cause an allergic skin reaction.[7][10] |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | P272, P280, P302+P352, P333+P313 |

| Respiratory Irritation | May cause respiratory irritation.[7][11] Corrosive to the respiratory tract.[12] |

| P261, P271, P304+P340, P312 |

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following PPE is mandatory:

| PPE Category | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles or a face shield.[1][7][10] Contact lenses should not be worn.[8][9] | Protects against dust particles and chemical splashes that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) tested to EN 374 or equivalent.[8] | Prevents skin contact, which can cause burns and allergic reactions. |

| Skin and Body Protection | A lab coat or chemical-resistant suit.[1][11] Closed-toe shoes are required. | Minimizes the risk of skin exposure to spills. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with a P3 dust filter is necessary when dust generation is likely or when working outside a fume hood.[7][13] | Protects against inhalation of dust, which can cause respiratory irritation and sensitization. |

Experimental Protocols: Safe Handling and Storage

Adherence to standardized procedures is critical for the safe use of this compound in a laboratory setting.

General Handling Protocol

-

Preparation : Before handling, ensure that an eyewash station and safety shower are accessible.[1][13] The work area, typically a chemical fume hood, must be clean and uncluttered.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][7][8]

-

Dispensing : When weighing and transferring the solid, minimize the creation of dust.[13][14] Use tools and techniques that prevent the powder from becoming airborne.

-

Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[7][8][9] Wash hands thoroughly with soap and water after handling the chemical.[8][9]

-

Clothing : Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[9]

Storage Protocol

-

Container : Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1][7][9]

-

Conditions to Avoid : Store away from sources of ignition, heat, and direct sunlight.[1][7] this compound is moisture-sensitive and should be protected from water.[6][10]

-

Incompatible Materials : Store separately from strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[1][5][7]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spill Response Protocol

-

Evacuation and Ventilation : For minor spills, ensure the area is well-ventilated. For major spills, evacuate personnel to a safe area.[1][9]

-

Cleanup (Minor Spill) :

-

Cleanup (Major Spill) :

-

Decontamination : After the spill has been cleaned up, wash the area with large amounts of water if appropriate, and prevent runoff into drains.[8][9]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][7][8] Seek immediate medical attention.[7][8][9] |

| Skin Contact | Immediately remove all contaminated clothing.[1][8] Flush the affected skin with large amounts of running water and soap if available.[8][9] Seek medical attention if irritation occurs or persists.[8][9] |

| Inhalation | Remove the individual to fresh air.[1][7] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[13] Seek immediate medical attention.[10] |

| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1][10][13] Seek immediate medical attention.[1][7] |

Visual Guides to Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the workflows for handling this compound and responding to emergencies.

Caption: Workflow for the safe handling of this compound.

Caption: First aid and emergency response for this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound CAS#: 108-30-5 [m.chemicalbook.com]

- 7. broadview-tech.com [broadview-tech.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. himediadownloads.com [himediadownloads.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. multichemindia.com [multichemindia.com]

Spectroscopic Characterization of Succinic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic anhydride (B1165640) ((CH₂CO)₂O), a cyclic dicarboxylic anhydride, is a pivotal building block in organic synthesis and plays a significant role in the development of pharmaceuticals and polymers. Its reactivity is centered around the strained anhydride ring, making it a versatile reagent for introducing a succinyl moiety into various molecular scaffolds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic characteristics of succinic anhydride, offering a comprehensive reference for its identification and characterization. This document outlines the key spectroscopic data obtained from Infrared (IR) and Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and accuracy in laboratory settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the primary spectroscopic techniques used to characterize this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1860 | Strong | Asymmetric C=O Stretch |

| ~1782 | Very Strong | Symmetric C=O Stretch |

| ~1225 | Strong | C-O-C Stretch |

| ~1058 | Medium | Ring Vibration |

| ~916 | Medium | CH₂ Rocking |

Data compiled from multiple sources.

Table 2: Raman Spectroscopy Data

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~2949 | Medium | CH₂ Symmetric Stretch |

| ~2933 | Medium | CH₂ Asymmetric Stretch |

| ~1770 | Weak | C=O Symmetric Stretch |

| ~1420 | Medium | CH₂ Scissoring |

| ~894 | Strong | Ring Breathing Mode |

Note: Raman intensities for anhydrides can be weak, particularly for the carbonyl stretches which are very strong in the IR spectrum.[1]

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.95 | Singlet | 4H | -CH₂-CH₂- |

Solvent: CDCl₃. The chemical shift may vary slightly depending on the solvent used.

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (ppm) | Assignment |

| ~170.0 | C=O (Carbonyl) |

| ~28.5 | -CH₂- |

Solvent: CDCl₃. The chemical shift may vary slightly depending on the solvent used.

Table 5: Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 100 | ~5 | [M]⁺ (Molecular Ion) |

| 72 | ~10 | [M - CO]⁺ |

| 56 | ~43 | [C₃H₄O]⁺ |

| 44 | ~15 | [CO₂]⁺ |

| 28 | 100 | [C₂H₄]⁺ or [CO]⁺ (Base Peak) |

Fragmentation patterns can vary based on the ionization energy and instrument used.[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry analytical grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours and cool in a desiccator.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups of this compound.

-

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology: Solid-State FT-Raman

-

Sample Preparation:

-

Place a small amount (a few milligrams) of crystalline this compound into a glass capillary tube or onto a microscope slide.

-

-

Instrument Setup:

-

Use an FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) to minimize fluorescence.

-

Calibrate the spectrometer using a known standard (e.g., sulfur or cyclohexane).

-

-

Data Acquisition:

-

Position the sample at the focal point of the laser beam.

-

Acquire the Raman spectrum over a suitable range (e.g., 3500-100 cm⁻¹ Raman shift).

-

Set the laser power to a level that provides a good signal without causing sample degradation (typically 100-300 mW).

-

Accumulate multiple scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the raw data by performing a baseline correction to remove any background fluorescence.

-

Identify and label the characteristic Raman bands of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-